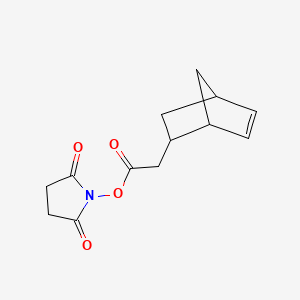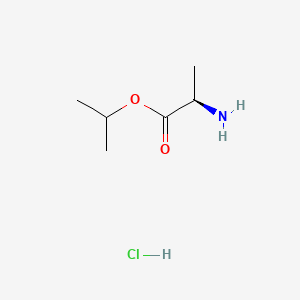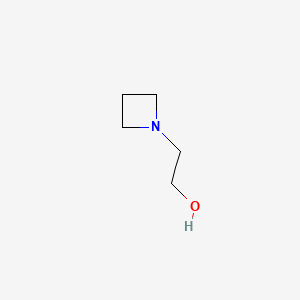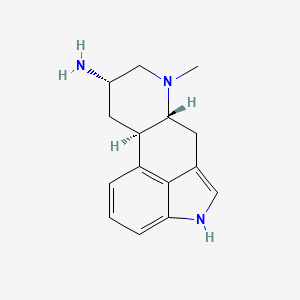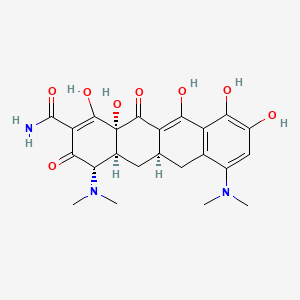
4-(Allyloxy)-2-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “4-(Allyloxy)-2-chloro-6-methylpyrimidine” are typically used in laboratory settings for various purposes. They can be part of complex reactions, used in the synthesis of other compounds, or studied for their unique properties .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can vary greatly depending on the specific compound and the starting materials .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure can be determined using various techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Applications De Recherche Scientifique
Environmental Impact and Mechanisms
- Chlorophenoxy Compounds : Research on compounds like 2,4-D and MCPA, which share a structural similarity with 4-(Allyloxy)-2-chloro-6-methylpyrimidine, indicates their widespread use in herbicides. Epidemiological studies suggest a potential association with certain cancers, but the combined evidence does not support a genotoxic mode of action. The interaction between genetic polymorphisms and exposure to these compounds, particularly in occupational settings, remains largely unknown (Stackelberg, 2013).
Synthetic Applications
- Pyranopyrimidine Synthesis : The pyranopyrimidine core, to which 4-(Allyloxy)-2-chloro-6-methylpyrimidine could be structurally related, is a key precursor for medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways for developing pyranopyrimidine derivatives using various catalysts, highlighting the broad applicability of these structures in drug development (Parmar, Vala, & Patel, 2023).
Pesticide Impact and Treatment
- Pesticide Industry Wastewater : Research on wastewater from the pesticide production industry, which could involve compounds like 4-(Allyloxy)-2-chloro-6-methylpyrimidine, reveals the presence of various toxic pollutants. The treatment and reclamation of such wastewater are critical to prevent environmental contamination. Biological processes and activated carbon are among the effective treatments for removing these pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSFOFSCXRHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

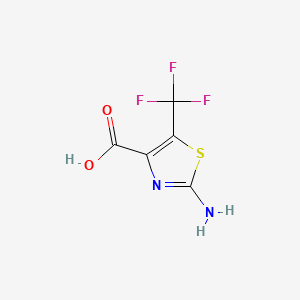

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)
